molecular formula C11H13N3O B11764187 Benzyl-(4-methyl-furazan-3-ylmethyl)-amine

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine

Katalognummer: B11764187
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: QAGGEACLWQVYRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine is a chemical compound that features a benzyl group attached to a 4-methyl-furazan-3-ylmethyl moiety through an amine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine typically involves the reaction of benzylamine with 4-methyl-furazan-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methyl-furazan-3-ylmethyl)-piperazine: A similar compound with a piperazine ring instead of a benzyl group.

    4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid: Contains a benzoic acid moiety instead of an amine linkage.

    3-Benzenesulfonyl-4-methyl-furazan: Features a benzenesulfonyl group instead of a benzyl group.

Uniqueness

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine is unique due to its specific combination of a benzyl group and a 4-methyl-furazan-3-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C11H13N3O/c1-9-11(14-15-13-9)8-12-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3

InChI-Schlüssel

QAGGEACLWQVYRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NON=C1CNCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.